L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine
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Overview
Description
L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine is a peptide compound composed of seven amino acids Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and enzyme functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate glycine receptors or upregulate PPAR-γ, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-serine: Another peptide with similar amino acid composition.
L-Tyrosyl-L-arginyl-L-seryl-L-arginyl-L-lysyl-L-tyrosyl-L-seryl-L-seryl-L-tryptophyl-L-tyrosine: A peptide with different functional properties.
Uniqueness
L-Tyrosylglycyl-L-threonylglycyl-L-seryl-L-prolyl-L-alanyl-L-serine is unique due to its specific sequence and potential bioactivity. Its combination of amino acids allows it to interact with specific molecular targets, making it valuable for research and therapeutic applications.
Properties
CAS No. |
918405-63-7 |
---|---|
Molecular Formula |
C31H46N8O13 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H46N8O13/c1-15(26(46)37-21(14-41)31(51)52)35-28(48)22-4-3-9-39(22)30(50)20(13-40)36-23(44)11-34-29(49)25(16(2)42)38-24(45)12-33-27(47)19(32)10-17-5-7-18(43)8-6-17/h5-8,15-16,19-22,25,40-43H,3-4,9-14,32H2,1-2H3,(H,33,47)(H,34,49)(H,35,48)(H,36,44)(H,37,46)(H,38,45)(H,51,52)/t15-,16+,19-,20-,21-,22-,25-/m0/s1 |
InChI Key |
GREFQWOIZXZKKT-GOAJGLRBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
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